N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide
Description
N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-methyl-3-nitro-substituted benzoyl group and a 3-acetylamino-substituted phenyl ring attached to the amide nitrogen. The nitro group is electron-withdrawing, while the methyl group introduces steric effects, both of which influence the compound’s electronic and steric profiles. This structural framework is common in pharmaceutical research, particularly in targeting enzymes or receptors where electronic and spatial compatibility are critical .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-14(7-4-8-15(10)19(22)23)16(21)18-13-6-3-5-12(9-13)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCEIOCSUOLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.
Acetylation: The acetylamino group is introduced by reacting the nitrobenzene derivative with acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the formation of the benzamide structure by reacting the acetylated nitrobenzene with an appropriate amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of N-[3-(amino)phenyl]-2-methyl-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Ring
- N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide (): Differs by a 4-chloro substituent instead of 2-methyl. However, the absence of steric hindrance from methyl may reduce selectivity in certain contexts .
- N-[3-(acetylamino)phenyl]-2-fluorobenzamide (): Replaces the nitro and methyl groups with 2-fluoro. Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability, making this analog more bioavailable but less reactive in electron-deficient environments .
- N-[3-(acetylamino)phenyl]-3-methoxybenzamide (): Substitutes nitro and methyl with 3-methoxy.
Modifications on the Amide-Linked Phenyl Ring
- N-(3-acetylphenyl)-3-nitrobenzamide (): Lacks the acetylamino group, replacing it with a simple acetyl group. This reduces hydrogen-bonding capacity, likely diminishing interactions with polar residues in target proteins .
- N-Methyl-3-(2-naphthyl-acetylamino)benzamides (): Incorporates a naphthyl-acetylamino group and an N-methyl amide.
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | LogP* | Notable Properties |
|---|---|---|---|---|
| Target Compound | 313.3 | 2-methyl, 3-nitro | ~2.1 | High reactivity (nitro), moderate steric bulk |
| N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide | 334.7 | 4-chloro, 3-nitro | ~2.5 | Increased polarity, reduced steric hindrance |
| N-[3-(acetylamino)phenyl]-2-fluorobenzamide | 274.3 | 2-fluoro | ~2.8 | Enhanced bioavailability, metabolic stability |
| N-[3-(acetylamino)phenyl]-3-methoxybenzamide | 284.3 | 3-methoxy | ~1.9 | Electron-rich ring, improved π-π interactions |
*Estimated LogP values based on substituent contributions.
- However, it may also confer toxicity risks, as seen in nitroaromatic drug candidates .
Key Research Findings
- Receptor Binding: The 3-acetylamino group is critical for hydrogen bonding in kinase inhibitors, as seen in patented compounds targeting cancer pathways () .
- Metabolic Stability : Fluorinated analogs () exhibit longer half-lives in vivo compared to nitro-substituted derivatives, underscoring the trade-off between reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
